molecular formula C16H19N2O2+ B261658 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium

4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium

Cat. No. B261658
M. Wt: 271.33 g/mol
InChI Key: HQRAUDMJYRMMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium, also known as DMAP, is a commonly used reagent in organic chemistry. It is a highly versatile molecule that can be used in a variety of chemical reactions, making it an essential tool in many research laboratories. In

Scientific Research Applications

4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium is widely used in organic chemistry as a catalyst for a variety of reactions, including esterification, acylation, and amidation. It is particularly useful in reactions involving carboxylic acids and their derivatives, as it can facilitate the formation of reactive intermediates and promote the coupling of molecules. 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium is complex and not fully understood. It is believed that 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium acts as a nucleophilic catalyst, promoting the formation of reactive intermediates through the formation of a complex with the substrate. This complex then undergoes a series of reactions, ultimately leading to the desired product.
Biochemical and Physiological Effects
4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium is not typically used in biochemical or physiological research, as it is primarily a tool for organic chemists. However, there have been some studies investigating the potential toxic effects of 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium on living organisms. These studies have found that 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium can be toxic to certain types of cells, and may cause adverse effects in animals at high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for organic chemists. Additionally, 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium is relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources.
However, there are also some limitations to using 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium in lab experiments. One of the main limitations is that it can be difficult to control the reaction conditions, as 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium can react with a variety of different substrates and solvents. Additionally, the toxicity of 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium. One area of interest is the development of new synthetic methods that utilize 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium as a catalyst. Another area of interest is the investigation of the mechanism of action of 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium, which could lead to the development of new and more efficient catalysts. Additionally, there is potential for research into the toxic effects of 4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium, which could inform the development of safer and more effective catalysts for use in organic chemistry.

Synthesis Methods

4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium can be synthesized through a simple reaction between 4-dimethylaminopyridine and 4-methoxyphenylacetic acid. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and a catalyst such as triethylamine is often used to promote the reaction. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

Product Name

4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium

Molecular Formula

C16H19N2O2+

Molecular Weight

271.33 g/mol

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H19N2O2/c1-17(2)14-8-10-18(11-9-14)12-16(19)13-4-6-15(20-3)7-5-13/h4-11H,12H2,1-3H3/q+1

InChI Key

HQRAUDMJYRMMAP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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